Cas no 1804769-24-1 (3-(Aminomethyl)-2-hydroxy-4-iodo-5-(trifluoromethoxy)pyridine)

3-(Aminomethyl)-2-hydroxy-4-iodo-5-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-(Aminomethyl)-2-hydroxy-4-iodo-5-(trifluoromethoxy)pyridine
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- Inchi: 1S/C7H6F3IN2O2/c8-7(9,10)15-4-2-13-6(14)3(1-12)5(4)11/h2H,1,12H2,(H,13,14)
- InChI Key: BYDUGVUAFKOYQJ-UHFFFAOYSA-N
- SMILES: IC1C(=CNC(C=1CN)=O)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 349
- XLogP3: 0.7
- Topological Polar Surface Area: 64.4
3-(Aminomethyl)-2-hydroxy-4-iodo-5-(trifluoromethoxy)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029098632-1g |
3-(Aminomethyl)-2-hydroxy-4-iodo-5-(trifluoromethoxy)pyridine |
1804769-24-1 | 97% | 1g |
$1,549.60 | 2022-04-01 |
3-(Aminomethyl)-2-hydroxy-4-iodo-5-(trifluoromethoxy)pyridine Related Literature
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Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
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Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
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Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
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Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
Additional information on 3-(Aminomethyl)-2-hydroxy-4-iodo-5-(trifluoromethoxy)pyridine
Introduction to 3-(Aminomethyl)-2-hydroxy-4-iodo-5-(trifluoromethoxy)pyridine (CAS No. 1804769-24-1)
3-(Aminomethyl)-2-hydroxy-4-iodo-5-(trifluoromethoxy)pyridine, identified by its CAS number 1804769-24-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class, which is renowned for its diverse biological activities and utility in drug development. The structural features of this molecule, particularly its aminomethyl, hydroxy, iodo, and trifluoromethoxy substituents, endow it with unique chemical properties that make it a valuable intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal applications.
The aminomethyl group at the C3 position introduces a reactive amine functionality, which can participate in various coupling reactions such as amide, urea, and Schiff base formations. This makes the compound a versatile building block for constructing more complex molecular architectures. The presence of the hydroxy group at the C2 position adds another layer of reactivity, enabling hydroxylation and etherification reactions, which are crucial for fine-tuning the pharmacokinetic properties of drug candidates.
At the C4 position, the iodo substituent serves as a valuable handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura, Stille, or Sonogashira couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many bioactive molecules. Additionally, the trifluoromethoxy group at the C5 position introduces electron-withdrawing effects and metabolic stability, enhancing the compound's suitability for drug development. The trifluoromethyl group is particularly known for its ability to improve binding affinity and resistance to enzymatic degradation.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. Compounds like 3-(Aminomethyl)-2-hydroxy-4-iodo-5-(trifluoromethoxy)pyridine have emerged as key intermediates in this endeavor. For instance, studies have demonstrated its utility in synthesizing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The combination of the aminomethyl, hydroxy, iodo, and trifluoromethoxy groups allows for precise modulation of electronic and steric properties, enabling the design of molecules with high selectivity for target enzymes.
One notable application of this compound is in the development of small-molecule modulators of protein-protein interactions (PPIs). PPIs play a crucial role in numerous cellular processes, making them attractive targets for drug intervention. The structural motifs present in 3-(Aminomethyl)-2-hydroxy-4-iodo-5-(trifluoromethoxy)pyridine provide an excellent framework for designing molecules that can disrupt or enhance PPIs selectively. This has implications in treating conditions such as Alzheimer's disease, where aberrant protein aggregation is a hallmark.
Another area where this compound has shown promise is in antiviral research. The unique substitution pattern allows for interactions with viral proteases and polymerases, potentially inhibiting viral replication. For example, derivatives of this compound have been explored as inhibitors of RNA-dependent RNA polymerases (RdRp), which are essential for viral genome synthesis. The presence of both polar (aminomethyl and hydroxy) and non-polar (iodo and trifluoromethoxy) functional groups facilitates optimal binding to hydrophobic pockets within viral proteins.
The synthesis of 3-(Aminomethyl)-2-hydroxy-4-iodo-5-(trifluoromethoxy)pyridine involves multi-step organic transformations that highlight its synthetic versatility. Starting from commercially available pyridine precursors, functional groups can be introduced strategically to achieve the desired structure. The iodination step at the C4 position is particularly critical and can be performed using reagents such as N-Iodosuccinimide (NIS) or Iodogen under controlled conditions to ensure high regioselectivity. Subsequent modifications at other positions can be carried out using palladium-catalyzed cross-coupling reactions or nucleophilic substitutions.
The pharmaceutical industry has been increasingly leveraging computational chemistry tools to accelerate drug discovery processes. Virtual screening methods have been employed to identify potential hits based on structural similarity to known bioactive compounds. In this context, 3-(Aminomethyl)-2-hydroxy-4-iodo-5-(trifluoromethoxy)pyridine has been screened against various enzyme targets using molecular docking simulations. These studies have revealed its potential as a scaffold for developing novel therapeutics with improved pharmacological profiles.
Furthermore, green chemistry principles have been integrated into the synthesis of this compound to minimize environmental impact. Solvent-free reactions, catalytic methods using recyclable ligands, and energy-efficient processes have been explored to enhance sustainability without compromising yield or purity. Such approaches align with global efforts to promote sustainable pharmaceutical manufacturing practices.
The biological activity of derivatives of 3-(Aminomethyl)-2-hydroxy-4-iodo-5-(trifluoromethoxy)pyridine has been extensively studied both in vitro and in vivo. Preclinical trials have demonstrated promising results in models of cancer, inflammation, and viral infections. For instance, kinase inhibitors derived from this scaffold have shown potent activity against mutant forms of kinases associated with drug resistance in cancer patients. Similarly, antiviral agents based on this structure have exhibited significant reduction in viral load in animal models.
The future prospects of this compound are vast, with ongoing research aimed at expanding its applications across multiple therapeutic areas. Innovations in synthetic methodologies will continue to drive the development of new derivatives with enhanced properties. Additionally, advancements in biocatalysis and flow chemistry may offer novel pathways for large-scale production.
In conclusion,3-(Aminomethyl)-2-hydroxy-4-iodo-5-(trifluoromethoxy)pyridine (CAS No. 1804769-24-1) stands as a testament to the ingenuity of modern medicinal chemistry. Its unique structural features make it a versatile tool for drug discovery and development,holding immense potential to address unmet medical needs。As research progresses,this compound will undoubtedly continue to play a pivotal role in shaping the future of pharmaceutical innovation.
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